molecular formula C22H29O4- B1263433 Canrenoate

Canrenoate

Cat. No.: B1263433
M. Wt: 357.5 g/mol
InChI Key: PBKZPPIHUVSDNM-WNHSNXHDSA-M
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Description

Canrenoic acid potassium salt, also known as potassium canrenoate, is a potassium salt of canrenoic acid. It is an aldosterone antagonist belonging to the spirolactone group. This compound is a prodrug, meaning it is metabolized in the body to produce the active metabolite canrenone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of canrenoic acid potassium salt involves the reaction of canrenoic acid with potassium hydroxide. The reaction typically occurs in an aqueous medium, where canrenoic acid is dissolved in water and then neutralized with potassium hydroxide to form the potassium salt .

Industrial Production Methods

Industrial production of canrenoic acid potassium salt follows similar principles but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Canrenoic acid potassium salt undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of canrenoic acid potassium salt. These products have different chemical and biological properties, making them useful for various applications .

Mechanism of Action

Canrenoic acid potassium salt exerts its effects by antagonizing aldosterone receptors. It is metabolized in the body to produce canrenone, which binds to aldosterone receptors and inhibits their activity. This leads to a decrease in the effects of aldosterone, such as sodium retention and potassium excretion .

Properties

Molecular Formula

C22H29O4-

Molecular Weight

357.5 g/mol

IUPAC Name

3-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoate

InChI

InChI=1S/C22H30O4/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21,26)12-8-19(24)25/h3-4,13,16-18,26H,5-12H2,1-2H3,(H,24,25)/p-1/t16-,17+,18+,20+,21+,22-/m1/s1

InChI Key

PBKZPPIHUVSDNM-WNHSNXHDSA-M

Isomeric SMILES

C[C@]12CCC(=O)C=C1C=C[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(CCC(=O)[O-])O)C

Canonical SMILES

CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC4(CCC(=O)[O-])O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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